2-(6-Nitro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)ethanamine;dihydrochloride
Description
This compound features a [1,2,4]triazolo[1,5-a]pyrimidine core substituted with a nitro group (-NO₂) at position 6 and an ethanamine (-CH₂CH₂NH₂) group at position 2, forming a dihydrochloride salt. The dihydrochloride formulation enhances aqueous solubility, making it suitable for pharmaceutical applications, particularly in drug discovery targeting enzyme inhibition or microbial activity. Its molecular formula is C₇H₈Cl₂N₆O₂, with a molar mass of 291.09 g/mol (calculated).
Properties
IUPAC Name |
2-(6-nitro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)ethanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N6O2.2ClH/c8-2-1-6-10-7-9-3-5(13(14)15)4-12(7)11-6;;/h3-4H,1-2,8H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDEAMGYVLOWSOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=NC(=NN21)CCN)[N+](=O)[O-].Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10Cl2N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(6-Nitro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)ethanamine typically involves the annulation of a triazole fragment to a pyrimidine ring. One common method includes the condensation of diamino-substituted pyrimidinones with orthoesters or chloroanhydrides . Another approach involves the oxidation of aminopyrimidine Schiff bases under mild conditions using iron (III) chloride .
Industrial Production Methods: Industrial production methods for this compound often utilize microwave-mediated, catalyst-free synthesis techniques. This eco-friendly method involves the use of enaminonitriles and benzohydrazides, followed by a transamidation mechanism and nucleophilic addition with nitrile, resulting in the target compound .
Chemical Reactions Analysis
Functional Group Reactivity
The compound’s reactivity is influenced by its nitro and ethylamine groups:
Substitution and Coupling Reactions
The ethylamine sidechain and triazole ring enable diverse transformations:
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Nucleophilic Substitution :
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Cross-Coupling :
Stability and Degradation
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Acid/Base Stability : The dihydrochloride salt dissociates in aqueous NaOH, forming the free base .
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Thermal Decomposition : Nitro groups may decompose exothermically above 200°C, releasing NOₓ gases .
Key Research Findings
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Synthetic Optimization : Ultrasound irradiation reduces reaction times (e.g., 20 min vs. 6 h) for triazolo-pyrimidine derivatives .
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Regioselectivity : Substituents at the 2-position (ethylamine) direct electrophilic attacks to the 5- or 7-positions of the pyrimidine ring .
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Biological Relevance : Analogues inhibit viral polymerases (e.g., influenza PA-PB1 complex) .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C6H7N5O2·2HCl
- Molecular Weight : Approximately 211.11 g/mol
- CAS Number : 31040-15-0
The compound's structure features a triazole ring fused with a pyrimidine, which is known for its bioisosteric properties, allowing it to mimic purines in biological systems .
Drug Design and Development
The versatility of the triazolo-pyrimidine scaffold has been exploited in various therapeutic areas:
- Adenosine Receptor Modulation : Compounds similar to 2-(6-Nitro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)ethanamine have been investigated for their potential as adenosine receptor antagonists. These receptors play crucial roles in numerous physiological processes, making them targets for treating conditions such as asthma and cardiovascular diseases .
- Anticancer Properties : Research indicates that triazolo-pyrimidines can exhibit metal-chelating properties, which are beneficial in developing anticancer agents. The ability to chelate metal ions can enhance the efficacy of drugs by improving their bioavailability and targeting mechanisms .
Antimicrobial Activity
Studies have shown that derivatives of triazolo-pyrimidines possess significant antimicrobial properties. The nitro group present in the structure enhances the compound's ability to disrupt microbial cell functions . This has implications for developing new antibiotics to combat resistant strains.
Neuropharmacology
The modulation of adenosine receptors by compounds like 2-(6-Nitro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)ethanamine extends into neuropharmacology. Research has indicated that these compounds can affect neurotransmitter systems involved in neurodegenerative diseases .
Case Study 1: Adenosine Receptor Antagonists
A study focused on synthesizing various adenosine receptor antagonists highlighted the effectiveness of triazolo-pyrimidines in selectively targeting A2A receptors. The findings demonstrated that modifications to the nitrogen atoms within the ring system could significantly enhance selectivity and potency .
Case Study 2: Antimicrobial Screening
In a screening assay against multiple bacterial strains, derivatives of triazolo-pyrimidines showed promising results with minimum inhibitory concentrations (MICs) comparable to established antibiotics. This suggests potential for these compounds in treating infections caused by resistant bacteria .
Mechanism of Action
The mechanism of action of 2-(6-Nitro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)ethanamine involves its interaction with various molecular targets and pathways. It acts as an inverse agonist for RORγt, an inhibitor for PHD-1, JAK1, and JAK2, and modulates calcium channels . These interactions result in its diverse biological activities.
Comparison with Similar Compounds
Structural Features
Key structural analogs of this compound differ in substituent patterns on the triazolo-pyrimidine scaffold. Below is a comparative analysis:
Key Observations :
Physicochemical Properties
Biological Activity
The compound 2-(6-Nitro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)ethanamine; dihydrochloride is a member of the triazolo-pyrimidine family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- IUPAC Name : 2-(6-Nitro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)ethanamine
- Molecular Formula : CHNO·2HCl
- Molecular Weight : 210.08 g/mol
Biological Activity Overview
The biological activities of 2-(6-Nitro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)ethanamine; dihydrochloride have been studied in various contexts:
Antimicrobial Activity
Research indicates that derivatives of triazolo-pyrimidines exhibit significant antimicrobial properties. For example:
- Activity Against ESKAPE Pathogens : The compound has shown inhibitory effects against various ESKAPE pathogens, which are known for their antibiotic resistance. Studies suggest that modifications in the triazolo ring enhance its efficacy against these bacteria .
Antiviral Properties
The compound has been explored for its antiviral potential:
- Inhibition of Viral Hemagglutinin : Polyphenol-modified derivatives of triazolo-pyrimidines demonstrated high antiviral activity by preventing viral hemagglutinin from binding to cellular receptors . This suggests that similar modifications could enhance the activity of 2-(6-Nitro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)ethanamine.
Antioxidant Activity
Antioxidant properties have also been observed:
- Radical Scavenging : The compound's ability to scavenge free radicals has been investigated, indicating potential applications in oxidative stress-related conditions .
The mechanisms through which 2-(6-Nitro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)ethanamine exerts its biological effects include:
- Interaction with Adenosine Receptors : Similar compounds have been shown to act as agonists or antagonists at adenosine receptors (AAR), which play a crucial role in inflammation and immune response modulation .
Case Studies and Research Findings
Several studies have highlighted the biological activity of related compounds and their implications:
Q & A
Q. What are the standard synthetic routes for preparing 2-(6-nitro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)ethanamine dihydrochloride?
The synthesis typically involves cyclization of nitro-substituted precursors followed by functionalization. For example:
- Core formation : Cyclize 6-nitro-[1,2,4]triazolo[1,5-a]pyrimidine derivatives under reflux conditions using solvents like pyridine or acetonitrile (common in triazolo-pyrimidine syntheses) .
- Amination : Attach the ethanamine moiety via nucleophilic substitution or coupling reactions, often requiring bases like triethylamine to deprotonate intermediates .
- Salt formation : React the free base with hydrochloric acid to obtain the dihydrochloride salt, followed by purification via recrystallization or column chromatography .
Q. Which analytical techniques are essential for characterizing this compound?
Key methods include:
- Spectroscopy :
Q. How do solubility properties influence experimental design?
The dihydrochloride salt enhances aqueous solubility, making it suitable for biological assays. However:
- Test solubility in polar solvents (e.g., water, DMSO) and non-polar solvents (e.g., chloroform) to optimize reaction conditions or formulation .
- For cell-based studies, ensure stock solutions in DMSO are ≤0.1% v/v to avoid cytotoxicity .
Advanced Questions
Q. How can low synthetic yields be addressed during scale-up?
Low yields (e.g., <10% in multi-step syntheses) are common in triazolo-pyrimidine chemistry. Mitigation strategies include:
- Catalyst optimization : Use palladium or copper catalysts for coupling steps to improve efficiency .
- Solvent selection : Replace acetonitrile with dimethylformamide (DMF) to enhance reaction kinetics .
- Temperature control : Reflux at precise temperatures to minimize side reactions (e.g., nitro group reduction) .
Q. What stability challenges arise during storage, and how are they managed?
The compound’s nitro and amine groups confer sensitivity to:
- Light : Store in amber vials under inert gas (N2/Ar) to prevent photodegradation .
- Moisture : Use desiccants (e.g., silica gel) in storage containers to avoid hydrolysis of the dihydrochloride salt .
- Long-term stability : Conduct accelerated stability studies (40°C/75% RH for 6 months) to establish shelf-life .
Q. How should conflicting spectral or bioactivity data be resolved?
Discrepancies often stem from impurities or isomerism. Resolve by:
- Purity validation : Use HPLC with UV/Vis detection (C18 columns, 0.1% TFA in mobile phase) to confirm ≥95% purity .
- Isomer differentiation : Employ 2D NMR (e.g., NOESY) to distinguish regioisomers or tautomers .
- Biological replicates : Repeat assays with freshly purified batches to rule out batch-specific artifacts .
Q. What methodologies are recommended for evaluating biological activity?
Focus on enzyme inhibition or cytotoxicity:
- Kinase assays : Use fluorescence-based ADP-Glo™ assays to measure inhibition of kinases (IC50 values) .
- Cell viability : Apply MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects .
- Selectivity profiling : Screen against a panel of 50+ kinases to identify off-target interactions .
Q. How are impurities profiled and quantified in this compound?
Impurities (e.g., des-nitro byproducts) are analyzed using:
- HPLC-MS : Monitor retention times and mass-to-charge ratios against reference standards .
- Limit tests : Follow ICH guidelines (e.g., Q3A) to set thresholds for unidentified impurities (<0.10%) .
- Synthesis route adjustment : Replace chloride intermediates with bromides to reduce halogenated impurities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
